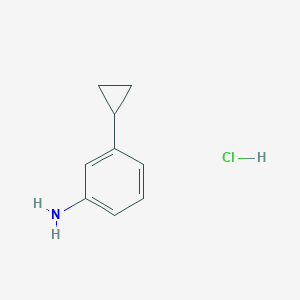

![molecular formula C22H27ClFN3O2S B2520194 盐酸N-(2-(二乙氨基)乙基)-4-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1215710-09-0](/img/structure/B2520194.png)

盐酸N-(2-(二乙氨基)乙基)-4-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

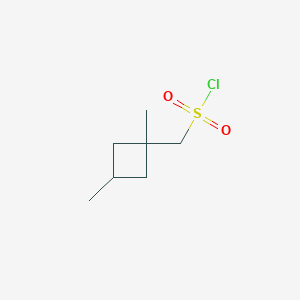

The compound "N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The presence of a benzamide moiety is a common feature in various bioactive compounds, including those with anticancer properties . The fluorine atom and the methoxy group on the benzothiazole ring may contribute to the molecule's properties, as fluorinated benzamides have been studied for their neuroleptic potential and methoxybenzamides have been used in the synthesis of fluorescent dyes .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multiple steps, including acyl chlorination, amine coupling, and cyclization reactions . For example, the synthesis of fluorinated benzamide neuroleptics can involve the use of diethylaminosulfur trifluoride (DAST) in key fluorination steps . The synthesis of fluorescent dyes with benzamide structures can include the use of thioamides as building blocks . These methods may be relevant to the synthesis of the compound , although the specific synthetic route would need to be tailored to its unique structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be significantly influenced by the presence of substituents on the benzene rings. For instance, the introduction of a methoxy group can affect the crystal packing through hydrogen bonding interactions . The fluorine atom can also influence the molecular conformation due to its electronegativity and size . The overall molecular structure is likely to be characterized by a combination of strong and weak intermolecular interactions, which can be elucidated through techniques such as crystal structure analysis and Hirshfeld surface analysis .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a thiazole ring suggests potential reactivity associated with this heterocycle, such as nucleophilic substitution reactions . The fluorine atom can be a site for nucleophilic aromatic substitution, especially in the presence of leaving groups . The ethylamino and methoxy groups may also be involved in reactions, particularly those related to the modification of the molecule's solubility or biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. Fluorinated compounds often exhibit unique properties due to the presence of fluorine, such as increased lipophilicity or altered metabolic stability . The solubility of the compound can be influenced by the presence of the diethylamino group, which may impart basic properties and solubility in organic solvents . The fluorescence properties of related compounds suggest that the compound may also display fluorescence, potentially with solvatochromism and intramolecular charge transfer (ICT) excited states .

科学研究应用

合成和化学性质

研究人员已经开发出合成各种苯甲酰胺和苯并噻唑衍生物的方法,探索了它们的化学性质和潜在应用。例如,人们对苯并咪唑和苯并噻唑共轭物作为荧光传感器进行了研究,突出了相关化合物在检测 Al3+ 和 Zn2+ 等离子的化学多功能性和功能潜力。这些发现表明,由于该化合物与研究分子在结构上的相似性,它可能在化学传感或作为荧光标记方面具有应用 (G. Suman 等人,2019 年)。

荧光性质和传感应用

荧光染料和传感器的开发通常利用苯并噻唑衍生物。已经记录了具有二乙氨基和氟基团等取代基的蓝光发射色满-2-酮的合成和荧光研究。这些研究表明盐酸N-(2-(二乙氨基)乙基)-4-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺在开发新的荧光材料和光学传感器方面具有潜在应用,展示了它在特定光谱区域发射的能力 (K. Mahadevan 等人,2014 年)。

抗菌活性

人们已经探索了具有苯并噻唑核心的化合物的抗菌特性。包括苯并噻唑衍生物在内的新型吡啶衍生物的合成和抗菌活性研究证明了此类化合物在开发新的抗菌剂方面的潜力。鉴于结构相似性,盐酸N-(2-(二乙氨基)乙基)-4-氟-N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)苯甲酰胺可以用于研究抗菌功效,为寻找针对耐药菌株的新型疗法做出贡献 (N. Patel 等人,2011 年)。

生物学评估和药物开发

在药物发现中,苯甲酰胺和苯并噻唑衍生物通常会对其治疗潜力进行评估。例如,新型苯甲酰胺已被研究为选择性和有效的胃动力药,表明苯甲酰胺衍生物与胃肠道疾病治疗的相关性。这表明,该化合物可能在药理学研究中具有实用性,有可能为特定疾病的治疗提供新途径 (S. Kato 等人,1992 年)。

作用机制

Target of Action

The primary target of N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the formation of pro-inflammatory mediators from arachidonic acid . This results in a reduction of inflammation and associated symptoms.

Result of Action

The result of the compound’s action is a reduction in inflammation . In vitro studies have shown that derivatives of this compound demonstrated excellent COX-2 selectivity index (SI) values and even showed significant inhibition of albumin denaturation .

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)13-14-26(21(27)16-8-10-17(23)11-9-16)22-24-19-18(28-4)12-7-15(3)20(19)29-22;/h7-12H,5-6,13-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZNVJXIWRDHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

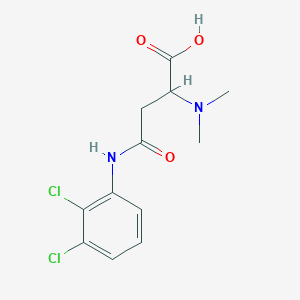

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)